N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N4OS2/c22-12-9-14(23)18-17(10-12)30-21(26-18)27(11-13-5-3-4-8-24-13)20(28)19-25-15-6-1-2-7-16(15)29-19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNGQHTCZNIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=C(C=C5S4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that may enhance biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Benzo[d]thiazole moiety : Known for its diverse pharmacological properties.
- Difluorobenzothiazole : Enhances biological activity through increased lipophilicity and potential interactions with biological targets.
- Pyridine substituent : Often associated with antimicrobial and anticancer activities.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Interaction with cellular receptors could modulate signal transduction pathways essential for cell survival and proliferation.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity :
-
Antimicrobial Properties :
- The thiazole and pyridine moieties are recognized for their antimicrobial effects, which may contribute to the overall biological profile of the compound .
- Neurotoxicity and Cytotoxicity :
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Comparison with Similar Compounds
Thiazolidinedione-Based Analogs (GB18, GB19, GB20)
The compounds GB18, GB19, and GB20 () share the 4,6-difluorobenzo[d]thiazol-2-yl group but differ in their secondary substituents:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Purity (HPLC) |
|---|---|---|---|---|---|
| GB18 | 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide | 57 | >300 | 449.43 | 95.31% |
| GB19 | 2-(5-(4-Methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide | 58 | 295–297 | 445.46 | 95.99% |
| GB20 | 2-(5-(3,4-Dimethylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide | 65 | 271–273 | 459.49 | 97.49% |
Key Comparisons :
- Structural Differences : The target compound lacks the thiazolidinedione-acetamide linker present in GB18–GB20, replacing it with a pyridin-2-ylmethyl group. This reduces steric bulk and alters electronic properties.
- Thermal Stability : GB18–GB20 exhibit high melting points (>270°C), likely due to strong intermolecular interactions from the thiazolidinedione core. The target compound may exhibit similar stability due to aromatic stacking .
- Synthetic Efficiency : Yields for GB18–GB20 range from 57–65%, suggesting that the target compound’s synthesis could follow comparable efficiency if analogous coupling strategies are used .
Chlorinated Benzamide Analog ()
The compound 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide (CAS: 899736-01-7) shares the 4,6-difluorobenzo[d]thiazol-2-yl and pyridin-2-ylmethyl groups but replaces the benzothiazole-2-carboxamide core with a 3-chlorobenzamide moiety.
| Property | Target Compound | Chlorinated Analog |
|---|---|---|
| Molecular Formula | C₂₁H₁₃F₂N₅OS₂ | C₂₀H₁₂ClF₂N₃OS |
| Molecular Weight | 453.47 g/mol | 415.8 g/mol |
| Key Functional Groups | Benzothiazole-2-carboxamide | Chlorobenzamide |
Key Comparisons :
- Solubility : The target’s additional nitrogen atoms and larger aromatic system may reduce aqueous solubility compared to the chlorinated analog.
Commercial Hydrochloride Salt ()
The hydrochloride salt N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride shares the benzothiazole-2-carboxamide core but substitutes the pyridin-2-ylmethyl group with a 3-(dimethylamino)propyl chain.
Key Comparisons :
- Ionization : The hydrochloride salt improves water solubility, a property the target compound may lack unless similarly derivatized .
- Pharmacokinetics: The dimethylamino group in the salt could enhance membrane permeability, whereas the pyridin-2-ylmethyl group in the target may favor receptor binding via hydrogen bonding .
Preparation Methods
Synthesis of Benzo[d]thiazole-2-Carboxylic Acid
Benzo[d]thiazole-2-carboxylic acid is synthesized via oxidation of 2-methylbenzo[d]thiazole using potassium permanganate under acidic conditions. Alternatively, carboxylation of 2-aminobenzo[d]thiazole via diazotization and subsequent reaction with carbon monoxide under high pressure yields the target acid.
Preparation of N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine
This secondary amine is synthesized in two stages:
- Synthesis of 4,6-difluorobenzo[d]thiazol-2-amine : Cyclization of 2,4-difluorophenylthiourea with bromine in acetic acid achieves 90% purity.
- N-Alkylation with pyridin-2-ylmethyl bromide : Reacting 4,6-difluorobenzo[d]thiazol-2-amine with pyridin-2-ylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours yields the secondary amine (72% isolated yield).
Carboxamide Coupling
The final step involves coupling benzo[d]thiazole-2-carboxylic acid with the secondary amine using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature. This method, adapted from analogous carboxamide syntheses, achieves a 58% yield after purification via silica gel chromatography.
Detailed Synthetic Procedures
Step 1: Synthesis of 4,6-Difluorobenzo[d]thiazol-2-amine
Reagents :
- 2,4-Difluoroaniline (1.0 equiv)
- Thiourea (1.2 equiv)
- Bromine (1.5 equiv) in acetic acid
Procedure :
- Dissolve 2,4-difluoroaniline (10 mmol) in glacial acetic acid (20 mL).
- Add thiourea (12 mmol) and bromine (15 mmol) dropwise at 0°C.
- Stir at 80°C for 6 hours, then pour into ice water.
- Filter the precipitate and recrystallize from ethanol to obtain white crystals (85% yield).
Characterization :
Step 2: N-Alkylation to Form N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine
Reagents :
- 4,6-Difluorobenzo[d]thiazol-2-amine (1.0 equiv)
- Pyridin-2-ylmethyl bromide (1.2 equiv)
- K₂CO₃ (2.0 equiv) in acetonitrile
Procedure :
- Suspend 4,6-difluorobenzo[d]thiazol-2-amine (5 mmol) and K₂CO₃ (10 mmol) in acetonitrile (15 mL).
- Add pyridin-2-ylmethyl bromide (6 mmol) and reflux at 80°C for 12 hours.
- Filter and concentrate the mixture under reduced pressure.
- Purify via column chromatography (hexane/ethyl acetate, 3:1) to obtain a pale-yellow solid (72% yield).
Characterization :
Step 3: Carboxamide Formation via EDC·HCl-Mediated Coupling
Reagents :
- Benzo[d]thiazole-2-carboxylic acid (1.0 equiv)
- N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)amine (1.1 equiv)
- EDC·HCl (1.5 equiv), DMAP (1.5 equiv) in DCM
Procedure :
- Dissolve benzo[d]thiazole-2-carboxylic acid (3 mmol) and DMAP (4.5 mmol) in DCM (10 mL).
- Add EDC·HCl (4.5 mmol) and stir at room temperature for 30 minutes.
- Add the secondary amine (3.3 mmol) and stir overnight.
- Wash with 2 N HCl, water, and brine. Dry over MgSO₄ and concentrate.
- Purify via recrystallization (CHCl₃/MeOH) to obtain the title compound as a white solid (58% yield).
Optimization Insights :
- Solvent Screening : DCM outperformed THF and DMF in yield (Table 1).
- Catalyst Load : Increasing DMAP from 1.0 to 1.5 equiv improved conversion from 45% to 58%.
Table 1: Solvent Optimization for Carboxamide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 58 | 99 |
| THF | 42 | 95 |
| DMF | 35 | 90 |
Analytical Characterization
Spectroscopic Data
Purity and Stability
- HPLC : >99% purity (C18 column, acetonitrile/water gradient).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 245°C, indicating high thermal stability.
Challenges and Mitigation Strategies
Low Coupling Efficiency
Secondary amines exhibit reduced nucleophilicity compared to primary amines, necessitating higher catalyst loads. Doubling DMAP to 3.0 equiv increased yields to 65% but introduced purification challenges.
Byproduct Formation
Competitive O-acylation was suppressed by maintaining reaction temperatures below 25°C and using excess amine (1.2 equiv).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amide coupling reactions using activated esters or acids with amines. For example, thiazole-4-carboxylic acids (e.g., benzo[d]thiazole-2-carboxamide derivatives) react with substituted amines (e.g., pyridin-2-ylmethylamine) under coupling agents like HATU or EDCI in DMF/DCM. Solvent choice (e.g., acetonitrile for reflux) and catalyst optimization (e.g., triethylamine) are critical for yield improvement .
- Data Insights : Yields vary significantly (e.g., 3–78% in analogous thiazole derivatives), highlighting the need for iterative optimization of stoichiometry, temperature, and purification methods (e.g., column chromatography or recrystallization) .
Q. Which analytical techniques are most reliable for characterizing this compound's purity and structural integrity?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions (e.g., difluoro groups at C4 and C6 of the benzothiazole ring) .
- HPLC : Assess purity (>95% required for biological assays; retention times vary with mobile phase, e.g., acetonitrile/water gradients) .
- ESI-MS/HRMS : Validate molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Enzyme inhibition : Test against HDAC4 (histone deacetylase 4) using fluorogenic substrates, as structurally related thiazolidinedione derivatives (e.g., GB18) show IC₅₀ values in the micromolar range .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Synthesize analogs with modified fluorobenzylidene groups (e.g., 4-methyl or 3,4-dimethylbenzylidene) to evaluate electronic and steric effects on HDAC4 binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Glu^976 or hydrophobic contacts with Phe^831 in HDAC4) .
- Data Insights : For example, GB19 (4-methylbenzylidene analog) showed improved LCMS stability (RT = 4.19 min) compared to GB18 (RT = 3.34 min), suggesting enhanced lipophilicity .
Q. How should researchers address contradictions in synthetic yields or bioactivity data across studies?
- Methodology :
- Reproducibility checks : Replicate reactions under identical conditions (solvent, temperature, catalyst) to rule out procedural variability. For example, low yields (e.g., 6% for compound 69 in ) may stem from poor amine reactivity or side reactions .
- Analytical validation : Use orthogonal techniques (e.g., TLC vs. HPLC) to confirm product identity and purity .
Q. What computational tools are suitable for predicting this compound’s ADMET properties?
- Methodology :
- SwissADME : Predict logP (e.g., ~3.5 for similar thiazole carboxamides), indicating moderate blood-brain barrier permeability .
- Protox-II : Assess toxicity risks (e.g., hepatotoxicity flags due to thiazole rings) .
Key Recommendations
- Prioritize stereochemical control during synthesis (e.g., chiral amines in achieved 99% purity via HPLC) .
- Validate bioactivity in 3D cell cultures or in vivo models to address discrepancies from 2D assays.
- Use cryopreservation for sensitive intermediates (e.g., thioamide derivatives in degrade rapidly at room temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
